3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a pyrido[2,1-b][1,3,5]thiadiazine core, and a carbonitrile group
Preparation Methods
The synthesis of 3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. The synthetic route often starts with the preparation of the furan-2-ylmethyl and 2-methylphenyl precursors. These precursors are then subjected to a series of reactions, including cyclization and condensation, to form the pyrido[2,1-b][1,3,5]thiadiazine core.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .
Scientific Research Applications
3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other biochemical techniques .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazine derivatives, such as:
- 3-(furan-2-ylmethyl)-5-(4-isopropyl-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-(furan-2-ylmethyl)-5-naphthalen-1-ylmethylene-2-thioxo-thiazolidin-4-one These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H19N3O2S/c1-14-5-2-3-7-16(14)17-9-19(24)23-12-22(11-15-6-4-8-25-15)13-26-20(23)18(17)10-21/h2-8,17H,9,11-13H2,1H3 |
InChI Key |
CRVWJPAAJIIWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4 |
Origin of Product |
United States |
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